1,2,5-Trimethyl-3-(6-propan-2-ylsulfanylhexoxy)benzene
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Overview
Description
1,2,5-Trimethyl-3-(6-propan-2-ylsulfanylhexoxy)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with three methyl groups and a hexoxy group containing a propan-2-ylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-3-(6-propan-2-ylsulfanylhexoxy)benzene typically involves multi-step organic reactions. One common method starts with the alkylation of 1,2,5-trimethylbenzene with 6-bromohexanol in the presence of a base such as potassium carbonate. This reaction forms 1,2,5-trimethyl-3-(6-hydroxyhexoxy)benzene. The hydroxyl group is then converted to a propan-2-ylsulfanyl group using propan-2-thiol and a suitable catalyst, such as a Lewis acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethyl-3-(6-propan-2-ylsulfanylhexoxy)benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1,2,5-Trimethyl-3-(6-propan-2-ylsulfanylhexoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,5-Trimethyl-3-(6-propan-2-ylsulfanylhexoxy)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form interactions with thiol groups in proteins, potentially affecting their function. The benzene ring and its substituents can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethylbenzene: Similar structure but lacks the hexoxy and sulfanyl groups.
1,2,4-Trimethylbenzene: Another isomer with different substitution pattern on the benzene ring.
1,3,5-Trimethylbenzene: Symmetrical isomer with three methyl groups on the benzene ring.
Uniqueness
1,2,5-Trimethyl-3-(6-propan-2-ylsulfanylhexoxy)benzene is unique due to the presence of both the hexoxy and propan-2-ylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups can participate in various chemical reactions and interactions, making the compound versatile for different applications .
Properties
IUPAC Name |
1,2,5-trimethyl-3-(6-propan-2-ylsulfanylhexoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30OS/c1-14(2)20-11-9-7-6-8-10-19-18-13-15(3)12-16(4)17(18)5/h12-14H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBZLYWSFXNRLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCCCSC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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